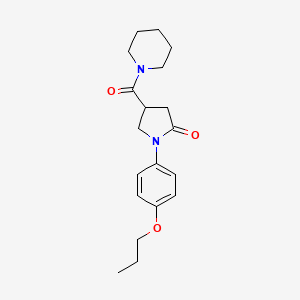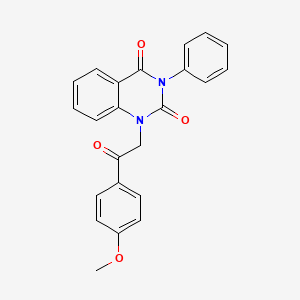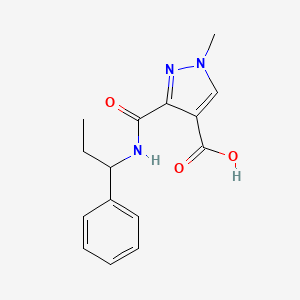![molecular formula C19H22N2O3 B4869782 N-[2-(4-methoxyphenyl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B4869782.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-(2-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]-N’-(2-phenylethyl)ethanediamide is an organic compound characterized by the presence of both methoxyphenyl and phenylethyl groups attached to an ethanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N’-(2-phenylethyl)ethanediamide typically involves the reaction of 2-(4-methoxyphenyl)ethylamine with 2-phenylethylamine in the presence of an appropriate coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of N-[2-(4-methoxyphenyl)ethyl]-N’-(2-phenylethyl)ethanediamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of ethylenediamine derivatives.
Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)ethyl]-N’-(2-phenylethyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N’-(2-phenylethyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific active sites, altering the activity of the target molecule and modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-hydroxyphenyl)ethyl]-N’-(2-phenylethyl)ethanediamide
- N-[2-(4-methylphenyl)ethyl]-N’-(2-phenylethyl)ethanediamide
- N-[2-(4-chlorophenyl)ethyl]-N’-(2-phenylethyl)ethanediamide
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-N’-(2-phenylethyl)ethanediamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs, making it a compound of interest for further research and development.
Eigenschaften
IUPAC Name |
N'-[2-(4-methoxyphenyl)ethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-17-9-7-16(8-10-17)12-14-21-19(23)18(22)20-13-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFGTJMBXRVWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4869702.png)
![(2Z)-N-(4-chlorophenyl)-2-cyano-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B4869708.png)

![4,5-DIBROMO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-THIOPHENECARBOXAMIDE](/img/structure/B4869725.png)
![N-isobutyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4869735.png)


![(5Z)-1-(furan-2-ylmethyl)-5-[[1-(3-phenoxypropyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4869764.png)

![5-bromo-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2-methoxy-3-methylbenzamide](/img/structure/B4869774.png)
![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4869786.png)
![2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4869791.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-N-methylbenzamide](/img/structure/B4869812.png)
![1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B4869819.png)
